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molecular formula C12H7Cl2NO3 B8364917 5-Chloro-2-[(5-chloropyridin-3-yl)oxy]benzoic acid

5-Chloro-2-[(5-chloropyridin-3-yl)oxy]benzoic acid

Cat. No. B8364917
M. Wt: 284.09 g/mol
InChI Key: ORICWDRBKOKBQF-UHFFFAOYSA-N
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Patent
US07238714B2

Procedure details

The title compound was prepared according to the two steps procedure described in step 1 of Example 67 and step 2 of Example 99. Firstly, methyl 5-chloro-2-fluorobenzoate was reacted with 5-chloropyridin-3-ol. Next, the crude product was hydrolyzed to the corresponding carboxylic acid: 1H-NMR (DMSO-d6) δ 8.36 (1H, d, J=2.0 Hz), 8.25 (1H, d, J=2.4 Hz), 7.87 (1H, d, J=2.6 Hz), 7.70 (1H, dd, J=8.8, 2.6 Hz), 7.50 (1H, dd, J=2.4, 2.0 Hz), 7.29 (1H, d, J=8.8 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[Cl:13][C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[N:18][CH:19]=1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:20][C:16]2[CH:17]=[N:18][CH:19]=[C:14]([Cl:13])[CH:15]=2)=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)OC)C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=NC1)O
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)O)C1)OC=1C=NC=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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